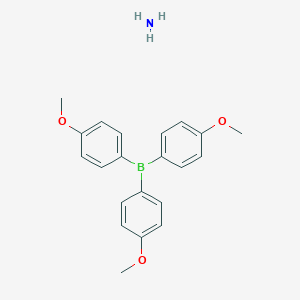

Azane;tris(4-methoxyphenyl)borane

Overview

Description

Azane;tris(4-methoxyphenyl)borane is a chemical compound with the molecular formula (CH₃OC₆H₄)₃B·NH₃. It is known for its unique properties and applications in various fields of chemistry and industry. The compound is characterized by its grey powder appearance and has a melting point of 191°C .

Mechanism of Action

Target of Action

The primary target of Azane;tris(4-methoxyphenyl)borane, also known as Tris(4-methoxyphenyl)borane ammonia complex, is the formation of carbon-carbon (C-C) bonds in organic reactions . This compound acts as a catalyst in these reactions, facilitating the formation of new C-C bonds.

Mode of Action

The compound interacts with its targets by inducing rapid oligomerization reactions of arylacetylenes and arylallenes . This process involves unique boryl-enabled conversions such as 1,3-boryl-shift, allylboration, 1,2-carboboration, and 1,5-electrocyclization .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of cross-coupling reaction, used to form new carbon-carbon bonds. The compound’s role in this pathway is to act as an organoboron reagent, which is a key component in the SM coupling reaction .

Pharmacokinetics

The compound has a molecular weight of 34923 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of new organic compounds, including oligomers and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to be stable in air, but may decompose under high temperatures . Additionally, the compound is soluble in nonpolar solvents, such as ether and toluene , which can affect its reactivity and efficacy in certain reactions.

Preparation Methods

The preparation of Azane;tris(4-methoxyphenyl)borane typically involves a synthesis reaction between tris(4-methoxyphenyl)borate and ammonia gas. This reaction is usually carried out under an inert gas atmosphere and at a constant temperature to ensure the stability and purity of the product . Industrial production methods may involve scaling up this reaction under controlled conditions to produce larger quantities of the compound.

Chemical Reactions Analysis

Azane;tris(4-methoxyphenyl)borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can act as a reductant in certain chemical reactions.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Azane;tris(4-methoxyphenyl)borane has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes

Comparison with Similar Compounds

Azane;tris(4-methoxyphenyl)borane can be compared with other similar compounds, such as:

Tris(4-methoxyphenyl)borane: This compound lacks the ammonia complex and has different chemical properties and applications.

Tris(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of boron, leading to different reactivity and uses.

Tris(4-methoxyphenyl)borate: The precursor to the ammonia complex, used in different synthetic applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.

Biological Activity

Azane;tris(4-methoxyphenyl)borane, also known as tris(4-methoxyphenyl)borane or TMPB, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and membrane-disruptive activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by three methoxy-substituted phenyl groups attached to a boron atom. This configuration contributes to its unique reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, which enhances its effectiveness against various pathogens.

- Mechanism of Action : The compound's ability to disrupt lipid membranes is crucial for its antimicrobial activity. Studies using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) have demonstrated that TMPB causes substantial changes in membrane morphology, leading to bacterial cell lysis .

- Case Study : A study evaluated the effectiveness of TMPB against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with TMPB, supporting its potential application as an antimicrobial agent in clinical settings .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Inhibition of Proteases : TMPB derivatives have been identified as inhibitors of proteases involved in cancer progression. For instance, studies have reported that certain derivatives can inhibit neutral endopeptidase (NEP), which is overexpressed in several cancers .

- Cell Line Studies : In vitro studies on osteosarcoma cell lines (HOS and Saos-2) revealed that TMPB derivatives induced apoptosis via the activation of caspases 3 and 9, suggesting a mechanism for their anticancer effects .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMPB Derivative 1 | HOS | 15 | Caspase Activation |

| TMPB Derivative 2 | Saos-2 | 20 | NEP Inhibition |

3. Membrane-Disruptive Properties

The membrane-disruptive properties of this compound are significant for both its antimicrobial and anticancer activities.

Properties

IUPAC Name |

azane;tris(4-methoxyphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJAXMODHLOQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583813 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13549-38-7 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.